molecular formula C21H22N4S B2715488 N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-81-0

N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2715488
CAS No.: 393832-81-0
M. Wt: 362.5
InChI Key: AUFSSTYNSAPZQH-UHFFFAOYSA-N
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Description

N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetically derived complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a fused pyrrolo[1,2-a]pyrazine scaffold, a structure of significant interest in drug discovery due to its potential for diverse biological interactions. The incorporation of a carbothioamide group is a strategic modification often employed to enhance binding affinity and modulate physicochemical properties, as seen in other carbothioamide-containing compounds which have been explored for various bioactivities . Compounds with similar structural motifs, particularly those containing pyrazine and pyrazole cores, are frequently investigated for their potential as multi-target directed ligands (MTDLs) in complex neurodegenerative diseases and as cannabinoid CB1 receptor antagonists for metabolic disorders . The specific substitution pattern on this molecule, including the phenethyl and pyridinyl groups, is designed to probe specific enzymatic pockets or receptor sites, making it a valuable chemical tool for researchers studying enzyme inhibition, receptor profiling, and structure-activity relationships (SAR). This product is intended for use in in vitro assays and high-throughput screening campaigns to identify and optimize new therapeutic leads. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(2-phenylethyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c26-21(23-12-10-17-6-2-1-3-7-17)25-15-14-24-13-5-9-19(24)20(25)18-8-4-11-22-16-18/h1-9,11,13,16,20H,10,12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSSTYNSAPZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenethyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazine structure exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC₅₀ (µM)Mechanism
N-phenethyl derivativeHCT1163.19 - 8.90Apoptosis induction
Pyrazine derivative 15SH-SY5Y3.68Free radical scavenging

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

2. Anti-inflammatory Properties

Compounds with the pyrrole and pyrazine moieties have been noted for their anti-inflammatory effects. A study reported that certain derivatives inhibited nitric oxide production in RAW264.7 macrophages, indicating potential use in inflammatory conditions.

CompoundInhibition (%) at 20 µM
Compound with pyrazine structure56.32%

This suggests that this compound might also exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Antibacterial and Antiparasitic Activities

The compound's structure suggests potential antibacterial and antiparasitic activities. Research has shown that many pyrazine derivatives demonstrate significant inhibition against various bacterial strains and parasites.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown affinity for various receptors such as opioid receptors and kinases.
Receptor TypeBinding Affinity (Ki, nM)
Opioid ReceptorVaries by derivative
  • Oxidative Stress Modulation : The ability to scavenge free radicals contributes to both anticancer and anti-inflammatory effects.

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Pyrazine Derivatives : A review highlighted the broad spectrum of biological activities exhibited by pyrazine derivatives, including anticancer and anti-inflammatory effects. The review emphasized the need for further research into specific compounds like N-phenethyl derivatives to elucidate their full therapeutic potential .
  • Comparative Analysis : A comparative study analyzed various derivatives' effects on cancer cell lines, showing promising results for those with similar structures to N-phenethyl derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydropyrrolo[1,2-a]pyrazine derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and synthetic pathways.

Structural Analogues with Modified Aryl Substituents

a) N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ()

  • Molecular Formula : C₂₃H₂₆N₄S
  • Molecular Weight : 390.549 g/mol
  • Key Differences :
    • Replaces the pyridin-3-yl group with a pyridin-4-yl moiety.
    • Substitutes the phenethyl chain with a 2,6-diethylphenyl group.
  • Pyridin-4-yl may engage in distinct π-π stacking interactions compared to pyridin-3-yl .

b) 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ()

  • Key Features :
    • Incorporates a 4-ethoxyphenyl group at position 1 and a 3-fluorophenyl substituent on the carbothioamide.
Derivatives with Fused Heterocyclic Systems

a) 5-Substituted Triazole-Thiol Derivatives ()

  • Example : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Structural Divergence :
    • Features a fused thiazolo-pyrimidine system instead of a pyrazine core.
    • Includes a triazole-thiol group, which enhances hydrogen-bonding capacity.
  • Relevance :
    • The thiol group may confer antioxidant or metal-chelating properties absent in the target compound .

b) Dihydropyrrolo[1,2-a]quinazolinones ()

  • Example: (E)-3-(Morpholinomethylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
  • Key Differences: Replaces the pyrazine ring with a quinazolinone, introducing a ketone group.
  • Functional Impact: The quinazolinone core is associated with DNA intercalation and topoisomerase inhibition, suggesting divergent biological activities compared to pyrazine-based analogs .
Table 1: Comparative Analysis of Selected Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Pathway Highlights
Target Compound C₂₃H₂₄N₄S ~396.5* Pyridin-3-yl, Phenethyl, Carbothioamide Likely involves cyclization of thiourea intermediates
N-(2,6-Diethylphenyl)-1-(4-pyridinyl) analog () C₂₃H₂₆N₄S 390.549 Pyridin-4-yl, Diethylphenyl Condensation with phenylisothiocyanate
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl) analog () C₂₁H₂₂FN₃OS ~395.48* Ethoxyphenyl, Fluorophenyl Multi-step substitution and cyclization
Triazole-thiol derivative () C₃₅H₂₈N₆OS 588.70 Thiazolo-pyrimidine, Triazole-thiol NaOH-mediated heterocyclization

*Estimated based on structural similarity to reported analogs.

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolo[1,2-a]pyrazine core via intramolecular cyclization. Key steps include:

  • Cyclization: Palladium-catalyzed reactions for core formation (e.g., using N-alkyl-N-allyl precursors) .
  • Functionalization: Introduction of substituents (e.g., phenethyl, pyridinyl) via alkylation or condensation under basic conditions (e.g., K₂CO₃, NaH) .
  • Thiocarbamide incorporation: Reaction with thiourea derivatives or thiolation agents .

Critical Conditions:

ParameterOptimal RangeReferences
Temperature60–120°C (cyclization steps)
SolventsDMF, ethanol, acetonitrile
CatalystsPd catalysts for cyclization
Reaction Time6–24 hours (step-dependent)

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy: Focus on ¹H and ¹³C NMR to confirm the dihydropyrrolo-pyrazine core and substituents. Key peaks include:
    • Pyridine protons: δ 8.5–9.0 ppm (aromatic region) .
    • Dihydropyrrolo protons: δ 3.0–4.5 ppm (methylene groups) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ~348.46 g/mol) and fragmentation patterns .
  • HPLC: Assess purity (>95% recommended for pharmacological studies) .

Basic: How is the biological activity of this compound typically assessed in preliminary studies?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cellular viability: MTT assays to evaluate cytotoxicity in cancer or normal cell lines .
  • Receptor binding: Radioligand displacement assays to assess affinity for GPCRs or other targets .

Advanced: What strategies optimize synthesis yield and purity for scale-up research?

Methodological Answer:

  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalyst screening: Test Pd(II) vs. Pd(0) catalysts to improve cyclization efficiency .
  • Purification: Gradient column chromatography (silica gel, eluent: hexane/EtOAc) to isolate high-purity product .
  • Yield enhancement: Stepwise temperature control (e.g., 80°C for cyclization, room temperature for alkylation) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

  • Core modifications: Synthesize analogs with variations in the pyridine or phenethyl groups to assess impact on bioactivity .
  • Functional group swaps: Replace carbothioamide with carboxamide or urea to evaluate solubility and target binding .
  • Data-driven design: Use IC₅₀ values from enzyme assays to prioritize derivatives for in vivo testing .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Software like AutoDock Vina models binding poses with enzymes (e.g., ATP-binding pockets) .
  • MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues .
  • QSAR modeling: Correlate electronic descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How do researchers resolve contradictions in NMR data between synthetic batches?

Methodological Answer:

  • Deuterated solvent consistency: Ensure uniform use of CDCl₃ or DMSO-d₆ to avoid solvent-induced peak shifts .
  • Impurity profiling: Compare HPLC traces to identify byproducts (e.g., unreacted starting materials) .
  • Variable temperature NMR: Detect dynamic effects (e.g., rotamers) causing splitting .

Advanced: What methodologies elucidate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability tests: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
  • Plasma stability: Assess half-life in human plasma using ultrafiltration and HPLC quantification .
  • Light/heat stress testing: Expose to 40°C/75% RH or UV light to identify degradation pathways .

Advanced: How is the compound’s solubility improved for in vivo studies without altering core pharmacophores?

Methodological Answer:

  • Prodrug design: Introduce phosphate or acetyl groups at non-critical positions .
  • Co-solvent systems: Use PEG-400 or cyclodextrins in formulation .
  • Salt formation: React with HCl or sodium tosylate to enhance aqueous solubility .

Advanced: What experimental designs address discrepancies in reported enzyme inhibition data?

Methodological Answer:

  • Assay standardization: Use identical enzyme sources (e.g., recombinant human kinases) and substrate concentrations .
  • Control benchmarking: Compare against known inhibitors (e.g., staurosporine for kinases) .
  • Triplicate replicates: Perform assays in triplicate with statistical validation (p < 0.05) .

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